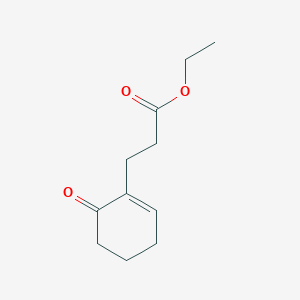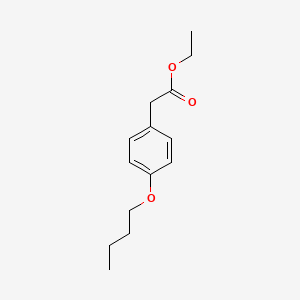![molecular formula C7H3F2N3O2 B8775882 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro-](/img/structure/B8775882.png)
1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of fluorine and nitro groups in its structure enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro- typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted pyridine, the introduction of fluorine atoms can be achieved through halogen exchange reactions, followed by nitration to introduce the nitro group. The final cyclization step forms the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes. These methods often focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
科学的研究の応用
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, particularly in cancer research.
Medicine: Explored for its therapeutic potential due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4,5-difluoro-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. For example, it has been studied as a fibroblast growth factor receptor (FGFR) inhibitor, where it binds to the active site of the receptor, inhibiting its activity and thereby affecting cell proliferation and survival pathways .
類似化合物との比較
Similar Compounds
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, which affects its reactivity and biological activity.
3-Nitro-1H-pyrrolo[2,3-b]pyridine:
Uniqueness
4,5-Difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both fluorine and nitro groups, which confer distinct reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H3F2N3O2 |
|---|---|
分子量 |
199.11 g/mol |
IUPAC名 |
4,5-difluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H3F2N3O2/c8-3-1-10-7-5(6(3)9)4(2-11-7)12(13)14/h1-2H,(H,10,11) |
InChIキー |
SPGCMKRVEAQIME-UHFFFAOYSA-N |
正規SMILES |
C1=C(C2=C(C(=CN=C2N1)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-bromophenyl)-6-fluoropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B8775813.png)

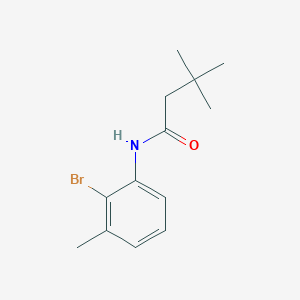
![N-[(4-bromophenyl)methyl]quinoline-6-carboxamide](/img/structure/B8775827.png)
![7-Acetyl-4-hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B8775832.png)
![Propanoic acid, 2,2-dimethyl-, (5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)methyl ester](/img/structure/B8775837.png)
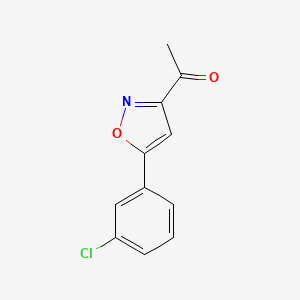
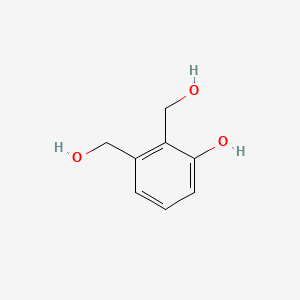
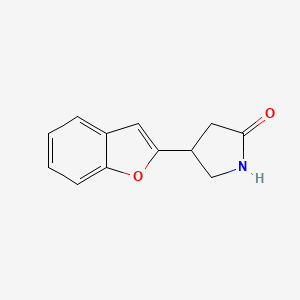
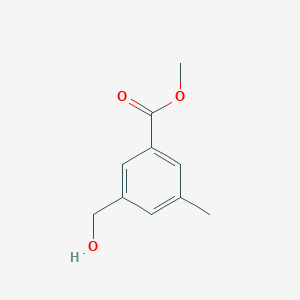
![2-Amino-[1,1'-biphenyl]-3-ol](/img/structure/B8775887.png)
